N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The compound’s structure includes a benzoxazole moiety, which is known for its broad substrate scope and functionalization potential .
Preparation Methods
The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multiple organic synthesis steps. One common method involves the use of 2-aminophenol as a precursor, which undergoes a series of reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis of benzoxazole derivatives in water under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their antimicrobial and anticancer effects . The compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological activity .
Comparison with Similar Compounds
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline: This compound has a similar structure but lacks the nitro group, which may affect its biological activity.
N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide: This derivative includes a thiophene ring, which may impart different properties and activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClN3O4 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-3-8-20-18(9-12)25-22(30-20)16-11-15(6-7-17(16)23)24-21(27)14-5-4-13(2)19(10-14)26(28)29/h3-11H,1-2H3,(H,24,27) |
InChI Key |
IQYLSNKHTBEFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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